(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, a carbamic acid ester, and a tert-butyl ester group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diketones or 1,5-diamines, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Carbamic Acid Ester: The carbamic acid ester can be formed by reacting the piperidine derivative with an isocyanate or carbamoyl chloride.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions.
Scientific Research Applications
(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
(1-Benzyl-4-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester: Similar structure but with a different position of the carbonyl group.
(1-Benzyl-5-oxo-piperidin-2-yl)-carbamic acid tert-butyl ester: Similar structure but with a different position of the carbonyl group.
(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid methyl ester: Similar structure but with a different ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and tert-butyl ester groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZITVVOYFEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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